5-Benzyl-1,2,4-thiadiazol-3(2H)-one
Description
5-Benzyl-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound featuring a thiadiazole core substituted with a benzyl group at the 5-position. Thiadiazoles are sulfur- and nitrogen-containing heterocycles known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.
Properties
CAS No. |
61516-09-4 |
|---|---|
Molecular Formula |
C9H8N2OS |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
5-benzyl-1,2,4-thiadiazol-3-one |
InChI |
InChI=1S/C9H8N2OS/c12-9-10-8(13-11-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) |
InChI Key |
XTHRMPIXLOQNLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=O)NS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights from Comparative Analysis
Impact of Core Heterocycle :
- Thiadiazoles (e.g., methidathion) are prevalent in agrochemicals due to sulfur’s electronegativity and stability .
- Triazoles (e.g., 5-benzyl-triazol-3-thione) exhibit superior metal-binding for corrosion inhibition .
- Oxadiazoles (e.g., 5-benzyl-oxadiazol-3-amine) may offer better solubility for pharmaceutical use .
- Role of Substituents: Benzyl groups enhance lipophilicity, aiding membrane penetration in bioactive compounds . Amino or thione groups modify electronic properties, influencing reactivity and interaction with biological targets .
Synthetic Flexibility :
- Thiadiazoles are often synthesized via cyclization reactions (e.g., reflux in DMF with acetic acid) , whereas triazoles may require thiourea intermediates .
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